N-([1,3]Thiazolo[5,4-b]pyridin-2-yl)quinolin-3-amine
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Overview
Description
N-([1,3]Thiazolo[5,4-b]pyridin-2-yl)quinolin-3-amine is a heterocyclic compound that combines the structural motifs of thiazole, pyridine, and quinoline. These motifs are known for their significant biological and pharmacological activities. The compound’s unique structure makes it a valuable candidate for various scientific research applications, particularly in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,3]Thiazolo[5,4-b]pyridin-2-yl)quinolin-3-amine typically involves multi-step reactions starting from commercially available substances. One common method involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol, followed by treatment with diphosphorus pentasulfide in anhydrous toluene to form the corresponding carbothioamide . This intermediate is then subjected to cyclization reactions to form the thiazolo[5,4-b]pyridine core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-([1,3]Thiazolo[5,4-b]pyridin-2-yl)quinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic substitution reactions, such as nitration, bromination, and acylation, are common.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Nitration with nitric acid, bromination with bromine, and acylation with acyl chlorides.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities.
Scientific Research Applications
N-([1,3]Thiazolo[5,4-b]pyridin-2-yl)quinolin-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-([1,3]Thiazolo[5,4-b]pyridin-2-yl)quinolin-3-amine involves its interaction with specific molecular targets. For instance, as a PI3K inhibitor, the compound binds to the kinase domain of the enzyme, blocking its activity and thereby inhibiting downstream signaling pathways involved in cell proliferation and survival . This makes it a promising candidate for anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share the thiazole and pyridine motifs but differ in their substitution patterns and additional functional groups.
Pyrano[2,3-d]thiazoles: These compounds have a similar thiazole core but include a pyran ring, leading to different biological activities.
Uniqueness
N-([1,3]Thiazolo[5,4-b]pyridin-2-yl)quinolin-3-amine is unique due to its combination of three heterocyclic motifs, which confer a distinct set of chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets, making it versatile for various research applications.
Properties
CAS No. |
62189-17-7 |
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Molecular Formula |
C15H10N4S |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
N-quinolin-3-yl-[1,3]thiazolo[5,4-b]pyridin-2-amine |
InChI |
InChI=1S/C15H10N4S/c1-2-5-12-10(4-1)8-11(9-17-12)18-15-19-13-6-3-7-16-14(13)20-15/h1-9H,(H,18,19) |
InChI Key |
FBUXHCLPZBRDAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NC3=NC4=C(S3)N=CC=C4 |
Origin of Product |
United States |
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